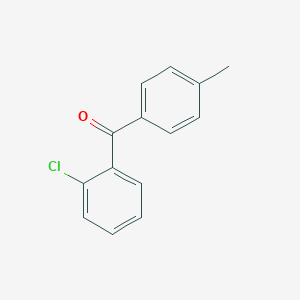

2-Chloro-4'-methylbenzophenone

Overview

Description

2-Chloro-4’-methylbenzophenone is a member of benzophenones . It is a useful research chemical and may be used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis[(2-chlorophenyl)methanone] .

Molecular Structure Analysis

The molecular formula of 2-Chloro-4’-methylbenzophenone is C14H11ClO . The InChI representation isInChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 . The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl . Physical and Chemical Properties Analysis

The molecular weight of 2-Chloro-4’-methylbenzophenone is 230.69 g/mol . It has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications

Phototransformation and Environmental Impact : The phototransformation of similar compounds like 4-chloro-2-methylphenol in various water conditions has been studied. The presence of humic substances can significantly enhance the photodegradation rate of such compounds under specific light conditions (Vialaton et al., 1998).

Chemical Synthesis and Modification : Treatment of 2-methylphenols, which are structurally related to 2-Chloro-4'-methylbenzophenone, with specific reagents leads to dearomatizing and other chemical transformations, offering potential pathways for chemical synthesis and modification (Quideau et al., 2005).

Electrochemical Applications : The electroreduction of 4-methylbenzophenone, a compound similar to this compound, has been investigated, showing potential for use in asymmetric induction and electrochemical processes (Schwientek et al., 1999).

Photoreactor Performance : Light-driven reactions of 2-methylbenzophenones in a microfluidic photoreactor have shown improved yields and reaction rates. This could have implications for industrial applications and organic synthesis (Mateos et al., 2018).

Food Safety Analysis : The detection of 4-methylbenzophenone in food products, such as breakfast cereals, has been researched, highlighting the importance of monitoring such compounds for consumer safety (Van Hoeck et al., 2010).

Thermodynamic Properties : Studies on the enthalpies of formation of various methylbenzophenones provide crucial data for understanding their thermodynamic properties, which is essential for their use in chemical reactions and processes (Silva et al., 2006).

Crystal Structure Analysis : The crystal phases of 4-methylbenzophenone have been explored, providing insights into the material's physical properties, which could be relevant for its application in material science and engineering (Kutzke et al., 1996).

Pharmaceutical Research : Synthesis pathways for creating efavirenz analogues, a class of non-nucleoside reverse transcriptase inhibitors used in HIV treatment, involve compounds structurally similar to this compound, indicating its potential relevance in pharmaceutical research (Hamed, 2004).

Biodegradation Studies : Biotransformation studies of related compounds like 4-chloro-2-nitrophenol by specific bacterial strains can shed light on the environmental fate and potential biodegradation pathways of this compound (Arora & Jain, 2012).

Polymer Research : Research on the stabilization of polymers using derivatives of benzophenone suggests potential applications of this compound in materials science, particularly in enhancing the durability and stability of polymers (Hodgeman, 1979).

Safety and Hazards

2-Chloro-4’-methylbenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Mechanism of Action

Target of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting that their targets may be related to cell proliferation pathways .

Mode of Action

It’s known that benzophenone derivatives can undergo reactions at the benzylic position, which is resonance stabilized . This suggests that the compound might interact with its targets through a mechanism involving resonance stabilization.

Result of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity . This suggests that the compound may induce changes in cell proliferation and survival, potentially leading to the death of tumor cells.

Biochemical Analysis

Biochemical Properties

2-Chloro-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects.

Cellular Effects

The effects of 2-Chloro-4’-methylbenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. Additionally, 2-Chloro-4’-methylbenzophenone has been reported to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, 2-Chloro-4’-methylbenzophenone exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, 2-Chloro-4’-methylbenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4’-methylbenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 2-Chloro-4’-methylbenzophenone can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-Chloro-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, 2-Chloro-4’-methylbenzophenone has been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound.

Metabolic Pathways

2-Chloro-4’-methylbenzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and the levels of other metabolites in the body . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, 2-Chloro-4’-methylbenzophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, which are key organs involved in its metabolism and excretion .

Subcellular Localization

The subcellular localization of 2-Chloro-4’-methylbenzophenone is influenced by various factors, including its chemical properties and interactions with cellular components . It has been found to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity and function .

Properties

IUPAC Name |

(2-chlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUXHHNKRKVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208218 | |

| Record name | Benzophenone, 2-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5953-00-4 | |

| Record name | (2-Chlorophenyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2-chloro-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5953-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 2-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-methylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62484FS8TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

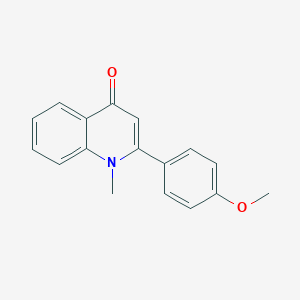

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

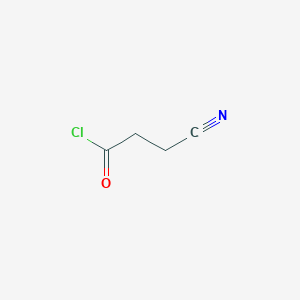

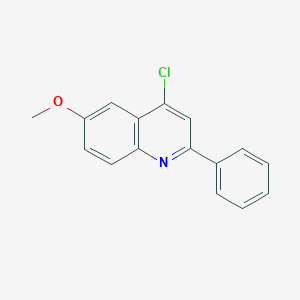

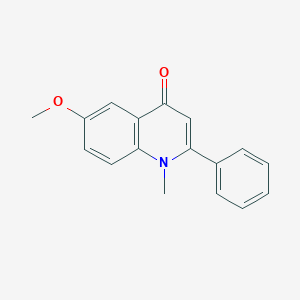

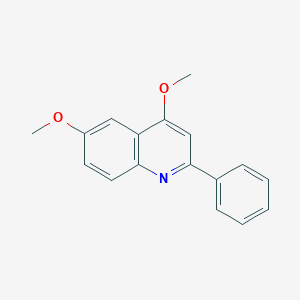

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)